REACTION_CXSMILES
|
BrNC(=O)[CH2:4][CH2:5][C:6]([NH2:8])=O.[NH:10]=[N:11][CH:12]=NN.[CH2:15](O)[CH2:16]CC.C(O)(=[O:22])C.CO.[OH2:26]>C(OCC)(=O)C.O>[N+:8]([C:6]1[CH:16]=[CH:15][C:12]([NH:11][NH2:10])=[CH:4][CH:5]=1)([O-:22])=[O:26] |f:4.5|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrNC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N=NC=NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction for 0.5 hour under reflux conditions
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the product tetrazolium salt was recovered by precipitation with ether as a yellow powder
|
Type
|
CUSTOM
|
Details
|
It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution
|
Type
|
ADDITION
|
Details
|
by pouring the hot filtrate solution into ether
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
yielding 0.6 g
|
Type
|
CUSTOM
|
Details
|
over the 210-217 degree centigrade range
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |